molecular formula C22H25ClN2O3 B187996 N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide CAS No. 6044-44-6

N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide

Cat. No. B187996
CAS RN: 6044-44-6
M. Wt: 400.9 g/mol
InChI Key: OLPSFWOSPKFGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide, also known as AZA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. AZA is a small molecule inhibitor that has been shown to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of a variety of diseases.

Mechanism Of Action

The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide involves the inhibition of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in the regulation of gene expression and cellular metabolism, and their dysregulation has been linked to a variety of diseases, including cancer and neurodegenerative disorders.

Biochemical And Physiological Effects

Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its ability to selectively target certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in lab experiments is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are numerous future directions for the research and development of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide. One area of focus is the development of new cancer therapies that utilize N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a key component. Additionally, there is potential for the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in the treatment of other diseases, including inflammatory disorders and neurodegenerative diseases. Further research is needed to fully understand the potential applications of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide in these areas.

Synthesis Methods

N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can be synthesized using a variety of methods, including the use of solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 2-(3-chlorophenoxy)propanoic acid with 1-azepanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to yield N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide.

Scientific Research Applications

N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One area of research involves the use of N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide as a potential treatment for cancer. Studies have shown that N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

CAS RN

6044-44-6

Product Name

N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide

Molecular Formula

C22H25ClN2O3

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide

InChI

InChI=1S/C22H25ClN2O3/c1-16(28-18-10-8-9-17(23)15-18)21(26)24-20-12-5-4-11-19(20)22(27)25-13-6-2-3-7-14-25/h4-5,8-12,15-16H,2-3,6-7,13-14H2,1H3,(H,24,26)

InChI Key

OLPSFWOSPKFGKJ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2)OC3=CC(=CC=C3)Cl

Origin of Product

United States

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